1-(6-methoxypyridazin-3-yl)-N-(2-methylpropyl)piperidine-3-carboxamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃):
- ¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Key absorption bands (KBr, cm⁻¹):
UV-Vis Spectroscopy
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS) at 70 eV yields:
- Molecular ion : m/z 307 [M]⁺ (calculated for C₁₅H₂₅N₅O₂).
- Major fragments:
Fragmentation pathways involve:
- Cleavage of the methoxy group (–OCH₃, 31 Da).
- Retro-Diels-Alder rupture of the piperidine ring.
- Loss of the 2-methylpropyl chain (–C₄H₉, 57 Da).
Properties
Molecular Formula |
C15H24N4O2 |
|---|---|
Molecular Weight |
292.38 g/mol |
IUPAC Name |
1-(6-methoxypyridazin-3-yl)-N-(2-methylpropyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C15H24N4O2/c1-11(2)9-16-15(20)12-5-4-8-19(10-12)13-6-7-14(21-3)18-17-13/h6-7,11-12H,4-5,8-10H2,1-3H3,(H,16,20) |
InChI Key |
XMJQQVXXJNMLJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1CCCN(C1)C2=NN=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Core Piperidine Intermediate Formation
The synthesis typically begins with the preparation of the piperidine-3-carboxamide backbone. A common strategy involves:
-
Ring Formation : Cyclization of δ-amino nitriles or lactams under acidic or basic conditions to generate the piperidine ring.
-
Functionalization : Introduction of the carboxamide group via condensation of piperidine-3-carboxylic acid derivatives with 2-methylpropylamine. For example, VulcanChem reports the use of peptide coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Piperidine ring formation | δ-Amino nitrile, HCl/EtOH, reflux | 65–75% |
| Carboxamide formation | Piperidine-3-carboxylic acid, EDC, HOBt, DIPEA, DCM | 80–85% |
Nucleophilic Aromatic Substitution
Patent EP3700902B1 details the use of 6-chloropyridazine derivatives reacting with methoxide ions (NaOMe/MeOH) to install the methoxy group. Subsequent coupling with the piperidine intermediate is achieved under Ullmann or Buchwald-Hartwig conditions.
Suzuki-Miyaura Coupling
An alternative route involves Suzuki coupling between a boronic acid-functionalized pyridazine and a halogenated piperidine derivative. For instance, 3-bromo-piperidine-3-carboxamide reacts with 6-methoxypyridazin-3-ylboronic acid using Pd(PPh3)4 as a catalyst.
Comparative Efficiency of Coupling Methods :
| Method | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| SNAr | CuI, L-Proline | DMSO | 110°C | 60–70% |
| Suzuki | Pd(PPh3)4 | Dioxane/H2O | 80°C | 75–85% |
Key Intermediates and Their Synthesis
6-Methoxypyridazin-3-amine
This intermediate is critical for introducing the pyridazine ring. A scalable synthesis involves:
-
Nitration : Pyridazine is nitrated at position 3 using HNO3/H2SO4.
-
Methoxy Group Installation : Displacement of the nitro group with methoxide.
-
Reduction : Catalytic hydrogenation (H2/Pd-C) converts the nitro group to an amine.
Example Protocol from EP3867237B1 :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Nitration | HNO3 (conc.), H2SO4 | 0–5°C, 2 h | 90% |
| Methoxylation | NaOMe, MeOH | Reflux, 6 h | 85% |
| Reduction | H2 (50 psi), Pd/C | EtOH, RT | 95% |
N-(2-Methylpropyl)Piperidine-3-Carboxamide
This intermediate is synthesized via:
-
Carboxylic Acid Activation : Piperidine-3-carboxylic acid is activated using T3P (propanephosphonic acid anhydride) or DCC (N,N'-Dicyclohexylcarbodiimide).
-
Amine Coupling : Reaction with 2-methylpropylamine in dichloromethane (DCM) or THF.
| Coupling Reagent | Base | Solvent | Yield |
|---|---|---|---|
| T3P | DIPEA | DCM | 88% |
| EDC/HOBt | TEA | THF | 82% |
Challenges and Optimization Strategies
Regioselectivity in Pyridazine Functionalization
The methoxy group must be installed at position 6 of the pyridazine ring, requiring careful control of reaction conditions. Over-alkylation or para-substitution is mitigated using bulky bases (e.g., KOtBu) and low temperatures.
Stereochemical Control
Racemization during amide bond formation is minimized by:
Chemical Reactions Analysis
Types of Reactions
1-(6-Methoxypyridazin-3-yl)-N-(2-methylpropyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used for the reduction of the carboxamide group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(6-Methoxypyridazin-3-yl)-N-(2-methylpropyl)piperidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(6-methoxypyridazin-3-yl)-N-(2-methylpropyl)piperidine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxypyridazine ring and piperidine ring can facilitate binding to these targets, while the carboxamide group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related piperidine-carboxamide derivatives, focusing on molecular features and available data from the provided evidence.
Table 1: Structural and Molecular Comparison
Key Observations:
Core Structure :
- The target compound shares the piperidine-carboxamide core with analogs but differs in substituents. For example, the cyclopropylpyridazine group in and the thiazolyl-pyridinyl group in highlight variations in heterocyclic appendages that influence electronic properties and binding affinities.
Substituent Effects: The 6-methoxypyridazine group in the target compound may enhance solubility compared to the 6-chloropyridazine in , as methoxy groups are less electronegative and more lipophilic than chloro groups.
Molecular Weight :
- The target compound’s molecular weight is likely between 370–450 g/mol, similar to analogs in Table 1. Higher molecular weight in (440.58 g/mol) correlates with its diphenylpropyl substituent, which may reduce membrane permeability compared to simpler alkyl chains.
Therapeutic Implications :
- Piperidine-carboxamides with pyridazine or pyrimidine moieties (e.g., ) are often investigated for central nervous system (CNS) targets due to their ability to cross the blood-brain barrier. The methoxy group in the target compound could further optimize bioavailability.
Research Findings on Analogs
- The cyclopropyl group on pyridazine may confer metabolic stability by resisting oxidative degradation.
- N-[1-(2-Methylpropyl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide (): The indole and pyrimidine substituents indicate possible dual-targeting mechanisms, such as serotonin receptor modulation and kinase inhibition.
- 1-(6-Chloropyridazin-3-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-3-carboxamide (): The thiazole-pyridine moiety may enhance π-π stacking interactions in protein binding.
Biological Activity
1-(6-Methoxypyridazin-3-yl)-N-(2-methylpropyl)piperidine-3-carboxamide is a synthetic compound with a complex structure that includes a piperidine ring, a pyridazine moiety, and a carboxamide functional group. Its molecular formula is with a molecular weight of 292.38 g/mol. The presence of the methoxy group on the pyridazine ring enhances its solubility and may influence its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential interactions with specific proteins involved in disease pathways, indicating antimicrobial properties.
- Antifungal Properties : Similar piperidine derivatives have shown efficacy against resistant fungal strains, particularly Candida auris.
- Cell Cycle Modulation : Some derivatives have been reported to induce cell cycle arrest and apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(6-methoxypyridazin-3-yl)-piperidine | Lacks the N-(2-methylpropyl) substituent | More basic due to absence of alkyl chain |
| N-(2-methylpropyl)piperidine | No pyridazine or methoxy groups | Simpler structure, less polar |
| 6-Methoxypyridazine | Does not contain piperidine or carboxamide | Lacks amine functionality, limiting reactivity |
The unique combination of the methoxy group on the pyridazine ring and the piperidine structure with a carboxamide functional group distinguishes this compound from others, potentially enhancing its biological activity and chemical reactivity.
Antifungal Activity Against Candida auris
A study focused on synthesizing novel piperidine derivatives demonstrated that certain compounds induced apoptotic cell death and cell cycle arrest in Candida auris. The minimum inhibitory concentration (MIC) values for effective compounds ranged from 0.24 to 0.97 μg/mL, confirming their potential as antifungal agents .
The mechanism of action for these compounds involves disruption of the fungal plasma membrane and induction of apoptosis through various cellular pathways. Fluorescence microscopy revealed significant membrane integrity disruption after exposure to these compounds, indicating their fungicidal behavior .
Q & A
How can the synthesis of 1-(6-methoxypyridazin-3-yl)-N-(2-methylpropyl)piperidine-3-carboxamide be optimized for higher yield and purity?
Basic Question : What are the key steps in synthesizing this compound? Answer : The synthesis typically involves a multi-step approach:
Piperidine-3-carboxamide core formation : React piperidine-3-carboxylic acid with 2-methylpropylamine using coupling agents like EDCI/HOBt.
Pyridazine substitution : Introduce the 6-methoxypyridazin-3-yl group via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
Purification : Use column chromatography or recrystallization (solvent: ethyl acetate/hexane) to isolate the product .
Advanced Question : How do reaction conditions influence regioselectivity and byproduct formation? Answer :
- Temperature : Lower temperatures (0–5°C) minimize side reactions during carboxamide coupling .
- Catalysts : Pd(PPh₃)₄ in Suzuki reactions improves coupling efficiency for methoxypyridazine .
- Solvent polarity : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution kinetics but may require post-reaction solvent swaps to avoid interference in purification .
What analytical techniques are critical for characterizing this compound?
Basic Question : Which spectroscopic methods confirm structural integrity? Answer :
- NMR : ¹H/¹³C NMR identifies methoxy (δ 3.8–4.0 ppm) and piperidine protons (δ 1.5–3.0 ppm) .
- HRMS : Exact mass verification (e.g., m/z calculated for C₁₅H₂₃N₄O₂: 309.1818) .
Advanced Question : How can X-ray crystallography resolve ambiguities in stereochemistry? Answer :
- Co-crystallize with a chiral resolving agent (e.g., tartaric acid) to determine absolute configuration.
- Compare experimental vs. simulated powder XRD patterns to confirm polymorphic purity .
What strategies are recommended for evaluating its biological activity?
Basic Question : Which in vitro assays are suitable for preliminary screening? Answer :
- Enzyme inhibition : Test against kinases or GPCRs (IC₅₀ determination via fluorescence polarization) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Question : How to address contradictory activity data across studies? Answer :
- Dose-response normalization : Account for batch-to-batch purity variations using HPLC (≥95% purity threshold) .
- Target engagement assays : Use SPR (surface plasmon resonance) to validate direct binding to purported targets .
How can stability and solubility challenges be mitigated in formulation studies?
Basic Question : What are the solubility profiles of this compound? Answer :
- Solubility : Poor in water (<0.1 mg/mL); use DMSO for stock solutions (50 mM) .
- Stability : Stable at −20°C for 6 months (lyophilized form) .
Advanced Question : How to design prodrugs to enhance bioavailability? Answer :
- Ester prodrugs : Modify the carboxamide to a methyl ester for improved intestinal absorption.
- Salt formation : Hydrochloride salts increase aqueous solubility (tested in pH 1.2–6.8 buffers) .
What computational methods support structure-activity relationship (SAR) studies?
Basic Question : Which software tools predict binding affinity? Answer :
- Molecular docking : AutoDock Vina or Schrödinger Maestro to model interactions with targets like acetylcholinesterase .
- QSAR models : Use MOE or RDKit to correlate substituent effects (e.g., methoxy vs. chloro) with activity .
Advanced Question : How to validate in silico predictions with experimental data? Answer :
- Free-energy perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., pyridazine to pyrimidine swaps) .
- MD simulations : Run 100-ns trajectories to assess target-ligand complex stability .
How should researchers handle discrepancies in pharmacological data?
Basic Question : What are common sources of variability in bioactivity assays? Answer :
- Cell line heterogeneity : Use authenticated lines (e.g., ATCC) and standardized passage numbers .
- Assay interference : Test for compound autofluorescence in fluorogenic assays .
Advanced Question : How to reconcile conflicting IC₅₀ values across publications? Answer :
- Meta-analysis : Normalize data to reference inhibitors (e.g., staurosporine for kinase assays) .
- Orthogonal assays : Confirm activity via ITC (isothermal titration calorimetry) if SPR results are inconsistent .
What synthetic modifications enhance target selectivity?
Basic Question : Which substituents improve selectivity for CNS targets? Answer :
- Lipophilic groups : Introduce tert-butyl or cyclopropyl to enhance blood-brain barrier penetration .
- Hydrogen bond donors : Add a hydroxyl group to the pyridazine ring for tighter binding to active sites .
Advanced Question : How to optimize pharmacokinetics without compromising potency? Answer :
- Metabolic stability : Replace labile methoxy groups with trifluoromethoxy (t₁/₂ increase from 2h to 6h in liver microsomes) .
- Plasma protein binding : Reduce logP from 3.5 to 2.8 via carboxylate prodrugs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
